N-Methyl-4-chlorobenzylamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVTQIASNIYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589488 | |
| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65542-24-7 | |
| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of N Methyl 4 Chlorobenzylamine Hydrochloride in Contemporary Chemical Research
Historical Context of Halogenated Benzylamines in Organic Synthesis
The benzylamine (B48309) framework is a foundational structure in organic chemistry, recognized for its utility in the synthesis of a wide array of chemical entities. chemicalbook.com Historically, benzylamines have served as crucial precursors and intermediates in the creation of pharmaceuticals, agrochemicals, and dyes. google.com The introduction of halogen atoms, such as chlorine, onto the benzylamine structure significantly modifies the compound's electronic properties and reactivity. This alteration has been strategically exploited by chemists for decades to facilitate specific chemical transformations and to impart desired biological activities in target molecules.
Halogenated benzylamines are frequently synthesized through methods like the reduction of corresponding halogenated benzonitriles or the amination of halogenated benzaldehydes. ontosight.ai These compounds are valued as versatile raw materials for creating more complex molecules, including active pharmaceutical ingredients. chemicalbook.comgoogle.com The presence of the halogen can serve as a handle for further functionalization through various cross-coupling reactions or can be integral to the final molecule's function, a strategy widely observed in medicinal chemistry. nih.gov The development of efficient synthetic routes to halogenated benzylamines has been a continuous effort, aiming to improve yield, selectivity, and the environmental profile of the processes. google.com
Significance of N-Methyl-4-chlorobenzylamine Hydrochloride as a Key Intermediate and Research Subject
This compound is primarily valued as a key intermediate or building block in multi-step organic synthesis. minakem.com Its structure allows for a variety of chemical modifications. The secondary amine can be further alkylated, acylated, or used in the formation of sulfonamides and ureas, while the chlorinated phenyl ring can participate in reactions common to aryl halides.
The free base form, N-Methyl-4-chlorobenzylamine, can be synthesized from precursors like 4-chlorobenzyl chloride. One documented synthetic approach involves the reaction of 4-chlorobenzyl chloride with an aqueous solution of methylamine (B109427) in a solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred overnight, and after solvent removal and purification, yields the desired N-(4-chlorobenzyl)-N-methylamine. The hydrochloride salt is then formed by treating the amine base with hydrochloric acid.
Below is a data table summarizing key identifiers for the compound and its free base.
| Identifier | This compound | N-Methyl-4-chlorobenzylamine (Free Base) |
| CAS Number | 65542-24-7 biotuva.com | 104-11-0 |
| Molecular Formula | C₈H₁₁Cl₂N biotuva.com | C₈H₁₀ClN |
| Molecular Weight | 192.09 g/mol | 155.62 g/mol |
This table presents key identifiers for this compound and its corresponding free base.
Detailed research findings have provided spectroscopic data to confirm the structure of the synthesized free base, N-(4-chlorobenzyl)-N-methylamine.
| Spectroscopic Data | Observed Values for N-Methyl-4-chlorobenzylamine |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.25-7.18 (4H, m), 3.66 (2H, s), 2.38 (3H, s), 1.65 (1H, s) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8 |
| High-Resolution Mass Spectrometry (HRMS, ESI) | Measured value: 156.0580 (M+), Theoretical value: 156.0556 for C₈H₁₀NCl (M+) |
This table outlines the nuclear magnetic resonance and mass spectrometry data used to characterize the free base of the title compound.
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound lies in its application as a model substrate and a versatile precursor in various research domains. In medicinal chemistry, benzylamine derivatives are investigated for a wide range of biological activities. For instance, novel halogen-substituted benzylamines have been synthesized and evaluated for their potential as antimycotic agents. nih.gov Furthermore, libraries of benzylamine-derived sulfonamides have been constructed to identify potent inhibitors of enzymes like thrombin, which is involved in blood coagulation. nih.gov
In the field of synthetic methodology, benzylamines are used to develop new chemical reactions. They can be synthesized via modern techniques like alkene hydroamination and carboamination, which offer efficient ways to construct this important chemical motif. nih.gov Benzylamines also find use as catalysts in certain organic transformations. For example, the parent compound, benzylamine, has been employed as a nucleophilic catalyst for the synthesis of quinolines in aqueous media, highlighting a move towards more environmentally benign chemical processes. organic-chemistry.org Research on compounds like this compound contributes to this broader academic effort by providing a specific, functionalized building block to test and expand the scope of these novel synthetic methods and to build libraries of compounds for biological screening.
Synthetic Methodologies and Reaction Pathway Elucidation for N Methyl 4 Chlorobenzylamine Hydrochloride and Its Precursors
Established Synthetic Routes to N-Methyl-4-chlorobenzylamine Hydrochloride
The primary approach to synthesizing this compound centers on the N-methylation of 4-chlorobenzylamine (B54526). This precursor is first synthesized via several established methods. Once the methylated amine is formed, it is converted into its hydrochloride salt.
N-Methylation Strategies for 4-Chlorobenzylamine Precursors
The formation of 4-chlorobenzylamine is a critical step, and several synthetic routes have been established for its preparation from different starting materials.
One common method for synthesizing 4-chlorobenzylamine is through the amination of 4-chlorobenzyl chloride. This reaction is typically performed using liquid ammonia (B1221849) in an autoclave. The use of a base, such as potassium phosphate, can be employed. chemicalbook.com A solvent like methyl tert-butyl ether is often used to dilute the 4-chlorobenzyl chloride before it is introduced into the reaction vessel. chemicalbook.com The reaction proceeds at room temperature with stirring. chemicalbook.com This method can achieve high purity and yield. For instance, a specific procedure reports a product purity of 99.0% and a yield of 85%. chemicalbook.com
Interactive Data Table: Synthesis of 4-Chlorobenzylamine via Amination
| Parameter | Value |
| Starting Material | 4-Chlorobenzyl chloride |
| Reagent | Liquid Ammonia |
| Catalyst/Base | Potassium phosphate |
| Solvent | Methyl tert-butyl ether |
| Temperature | Room Temperature (20°C) |
| Reaction Time | 30 minutes |
| Reported Yield | 85% |
| Product Purity | 99.0% |
Another established route to 4-chlorobenzylamine involves the reduction of 4-chlorobenzonitrile. chemicalbook.com This transformation can be achieved using a catalytic system. A general procedure involves a Ruthenium(II) complex as a catalyst in a solvent such as 2-butanol. chemicalbook.comchemicalbook.com The reaction is typically carried out under an inert atmosphere (argon) and may require a base like potassium tert-butoxide (KOtBu). chemicalbook.comchemicalbook.com The mixture is heated to facilitate the reduction. chemicalbook.comchemicalbook.com Upon completion, the product is worked up, often involving neutralization with hydrochloric acid and purification by chromatography. chemicalbook.comchemicalbook.com 4-Chlorobenzonitrile itself is an industrial chemical produced by the ammoxidation of 4-chlorotoluene. wikipedia.org
Interactive Data Table: Synthesis of 4-Chlorobenzylamine via Reduction
| Parameter | Value |
| Starting Material | 4-Chlorobenzonitrile |
| Catalyst | Ruthenium(II) complex |
| Base | Potassium tert-butoxide (KOtBu) |
| Solvent | 2-Butanol |
| Temperature | 120°C |
| Reaction Time | 30 minutes |
4-Chlorobenzylamine can also be synthesized from 4-chlorobenzaldehyde (B46862). This process is a key step in the synthesis of other compounds, such as the antibiotic chloramphenicol. google.com The conversion involves the transformation of the aldehyde group into an amine group. While direct amination is one possibility, reductive amination provides a more common and controlled approach.
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction, also known as reductive alkylation, involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgresearchgate.net This can be performed as a one-pot reaction under neutral or weakly acidic conditions. wikipedia.org
To synthesize N-Methyl-4-chlorobenzylamine, 4-chlorobenzaldehyde can be reacted with methylamine (B109427). The reaction proceeds through the formation of an N-methylimine intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this step.
Common reducing agents for reductive amination include:
Sodium borohydride (B1222165) (NaBH₄) : A common reducing agent, though it can also reduce the initial aldehyde or ketone. It is typically added after the imine has had time to form. commonorganicchemistry.commasterorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃) : This reagent is particularly useful because it is less reactive towards aldehydes and ketones at neutral pH, allowing it to selectively reduce the imine as it is formed. masterorganicchemistry.com It is often used in solvents like methanol (B129727). commonorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to sodium cyanoborohydride, this reagent is also highly effective for reductive aminations. commonorganicchemistry.commasterorganicchemistry.com It is sensitive to water and typically used in non-protic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com
An alternative N-methylation strategy involves the direct reaction of 4-chlorobenzyl chloride with an aqueous solution of methylamine in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This nucleophilic substitution reaction can achieve high yields, with one study reporting an 81% yield of N-(4-chlorobenzyl)-N-methylamine. chemicalbook.com
Interactive Data Table: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Can reduce parent carbonyl; added after imine formation. commonorganicchemistry.com |
| Sodium cyanoborohydride | NaCNBH₃ | Methanol | Selective for imines over carbonyls; toxic (cyanide). commonorganicchemistry.commasterorganicchemistry.com |
| Sodium triacetoxyborohydride | STAB / NaBH(OAc)₃ | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild, selective, less toxic alternative to NaCNBH₃. commonorganicchemistry.commasterorganicchemistry.com |
Salt Formation Mechanisms for this compound
The final step in the synthesis is the conversion of the free base, N-Methyl-4-chlorobenzylamine, into its hydrochloride salt. This is a standard acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a proton acceptor (a Brønsted-Lowry base). When hydrochloric acid (HCl) is introduced, the amine is protonated, forming an ammonium (B1175870) salt.
The reaction is typically carried out by dissolving the synthesized N-Methyl-4-chlorobenzylamine in a suitable organic solvent, such as methanol or ether, and then adding a solution of hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol, or as concentrated aqueous acid). mdpi.com The resulting this compound is typically a solid that precipitates from the solution and can be isolated by filtration. This salt form often has improved stability and handling characteristics compared to the free base.
Novel Catalytic Systems and Reaction Conditions for this compound Synthesis
Recent advancements in catalysis have provided powerful tools for the synthesis of benzylamine (B48309) derivatives. These include the use of transition metal complexes and nanoparticle-based catalysts that offer high efficiency and selectivity under specific reaction conditions.
Ruthenium(II) complexes have emerged as highly effective catalysts for the formation of C-N bonds, a critical step in the synthesis of benzylamine derivatives. These catalysts are particularly active in N-alkylation reactions and the hydrogenation of nitriles. For instance, new Ru(II) complexes with α-diimine ligands have demonstrated efficient catalytic activity for the N-alkylation of aromatic amines. nih.gov The synthesis of precursors to N-Methyl-4-chlorobenzylamine, such as 4-chlorobenzylamine, can be achieved through the hydrogenation of 4-chlorobenzonitrile, a reaction effectively catalyzed by ruthenium complexes.
One general procedure involves the use of a Ruthenium(II) complex in a solvent like 2-butanol at elevated temperatures. The reaction is typically carried out under an inert atmosphere, such as argon, and may require a base like potassium tert-butoxide (KOtBu) to facilitate the catalytic cycle. chemicalbook.com This method allows for the efficient conversion of the nitrile group to a primary amine, which can then be methylated in a subsequent step. The catalytic system comprising [RuCl₂(p-cymene)]₂ and a phosphine ligand, in conjunction with a hydride source like Ph₂SiH₂, is also highly efficient for the reductive amination of aldehydes with anilines, showcasing the versatility of ruthenium catalysts in forming secondary amines. organic-chemistry.org
| Precursor | Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time | Product |
|---|---|---|---|---|---|---|
| 4-chlorobenzonitrile | Ruthenium(II) complex | 2-Butanol | KOtBu | 120 | 30 min | 4-chlorobenzylamine |
| Aldehydes/Anilines | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Not specified | Not specified | Not specified | Not specified | Secondary Amines |
The use of nanoparticle-based catalysts represents a significant advancement in the synthesis of amines, offering high surface area and unique catalytic properties. These systems are crucial for reductive amination reactions, a key strategy for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. nih.gov
Cobalt-based nanoparticles supported on carbon have been shown to be efficient and practical catalysts for the synthesis of a wide range of amines through reductive amination. nih.gov These catalysts are prepared via the pyrolysis of a metal-organic framework, resulting in highly active single cobalt atoms and nanoparticles. This methodology allows for the synthesis of structurally diverse benzylic amines from inexpensive and readily available carbonyl compounds. nih.gov
Similarly, ruthenium nanoparticles supported on materials like niobium pentoxide (Nb₂O₅) act as highly selective and reusable heterogeneous catalysts for the low-temperature reductive amination of various carbonyl compounds. acs.org These catalysts are particularly valuable as they can tolerate sensitive functional groups, such as halogens, which is relevant for the synthesis of chlorinated compounds like N-Methyl-4-chlorobenzylamine. Nickel nanoparticles have also been utilized for the reductive amination of aldehydes, employing isopropanol as a hydrogen source. organic-chemistry.org
| Nanoparticle Catalyst | Support | Reaction Type | Key Features |
|---|---|---|---|
| Cobalt-based nanoparticles | Carbon | Reductive Amination | Efficient for primary, secondary, and tertiary amines from carbonyls. nih.gov |
| Ruthenium nanoparticles | Nb₂O₅ | Reductive Amination | Highly selective, reusable, tolerates sensitive functional groups. acs.org |
| Nickel nanoparticles | None specified | Reductive Amination | Uses isopropanol for transfer hydrogenation. organic-chemistry.org |
Green Chemistry Approaches and Sustainable Synthesis for this compound
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for amines. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.
Reductive amination is considered a greener pathway for amine synthesis as it avoids the use of potentially genotoxic alkylating agents like alkyl halides. acsgcipr.org The development of solvent selection guides for reductive amination processes aims to replace undesirable chlorinated solvents with more environmentally benign alternatives. rsc.org One-pot reactions, which combine multiple synthetic steps without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. For example, a one-pot reductive amination of aldehydes has been developed using thiamine hydrochloride as a green, metal-free catalyst under solvent-free conditions. researchgate.net
Biocatalysis offers another powerful green chemistry tool. Amine dehydrogenases (AmDHs), for instance, are enzymes that can efficiently catalyze the reductive amination of carbonyl compounds. rsc.org These biocatalytic systems operate under mild conditions and exhibit high selectivity. When coupled with a coenzyme recycling system, such as formate dehydrogenase, they can utilize ammonium formate as both the nitrogen and hydrogen source, producing only inorganic carbonate as a byproduct, which represents a highly atom-efficient process. rsc.org The use of renewable and non-toxic reagents, such as methanol as a methylating agent in ruthenium-catalyzed reactions, further enhances the sustainability of these synthetic methods. organic-chemistry.org
Mechanistic Investigations of Chemical Transformations Involving N Methyl 4 Chlorobenzylamine Hydrochloride and Its Derivatives
Nucleophilic Reactivity of the Amine Moiety in N-Methyl-4-chlorobenzylamine Hydrochloride
The lone pair of electrons on the nitrogen atom of N-Methyl-4-chlorobenzylamine makes it a potent nucleophile, enabling it to participate in a variety of substitution and condensation reactions.
Substitution Reactions at the Nitrogen Center
The nitrogen atom of N-Methyl-4-chlorobenzylamine can readily undergo substitution reactions, such as N-alkylation and N-acylation, to form more complex amine derivatives.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the secondary amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.org To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is often employed. researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, the use of a solid-supported base can simplify product purification. researchgate.net
N-Acylation: N-Methyl-4-chlorobenzylamine can be acylated using acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of the amide. youtube.comlibretexts.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the generated acid. libretexts.org Iodine has also been found to effectively promote the N-acylation of amines with acyl chlorides under solvent-free conditions. researchgate.net
| Reaction Type | Reagent | General Conditions | Product Type |
| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Tertiary Amine |
| N-Acylation | Acyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | Amide |
Condensation Reactions with Carbonyl Compounds
N-Methyl-4-chlorobenzylamine, as a secondary amine, reacts with aldehydes and ketones to form enamines. This transformation is a nucleophilic addition-elimination reaction. libretexts.org
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. This is followed by a series of proton transfer steps to form a carbinolamine intermediate. The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Elimination of water leads to the formation of an iminium ion. In the case of a secondary amine, a proton is then removed from an adjacent carbon atom to yield the final enamine product. libretexts.orgmasterorganicchemistry.comlibretexts.org The entire process is reversible, and the removal of water is often necessary to drive the reaction towards the product side. masterorganicchemistry.com
The rate of imine formation is pH-dependent, with the optimal pH typically being around 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, while at lower pH, the amine nucleophile is protonated and becomes non-nucleophilic. libretexts.org
Oxidative Transformations of this compound Derivatives
The N-methyl and benzyl (B1604629) groups in N-Methyl-4-chlorobenzylamine derivatives are susceptible to oxidation. A common oxidative transformation is N-dealkylation, which involves the removal of an alkyl group from the nitrogen atom.
The mechanism of oxidative N-dealkylation, particularly N-demethylation and N-debenzylation, is often mediated by cytochrome P450 enzymes in biological systems and can be mimicked by chemical model systems. researchgate.netnih.gov One proposed mechanism involves a single-electron transfer (SET) from the amine to the oxidizing agent to form an aminium radical cation. rsc.org Subsequent deprotonation of the α-carbon and hydroxylation leads to an unstable carbinolamine intermediate, which then fragments to yield the dealkylated amine and a carbonyl compound (formaldehyde from a methyl group or benzaldehyde (B42025) from a benzyl group). researchgate.netnih.govencyclopedia.pub
Another possible mechanism is a hydrogen atom transfer (HAT) from the α-carbon to the oxidant, bypassing the aminium radical cation intermediate. researchgate.netku.edu The resulting radical can then be oxidized to a carbocation, which upon hydration forms the carbinolamine. Kinetic isotope effect studies can help distinguish between these two pathways. researchgate.net For instance, the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) was shown to proceed via a hydride-ion transfer in the rate-determining step, leading to the formation of the corresponding aldimines.
Reductive Transformations of this compound Derivatives
A key reductive transformation of N-Methyl-4-chlorobenzylamine derivatives is the cleavage of the N-benzyl bond, a process known as N-debenzylation. This is a valuable synthetic tool for the deprotection of amines.
Catalytic transfer hydrogenation is a widely used method for N-debenzylation. mdma.ch In this process, a hydrogen donor, such as ammonium (B1175870) formate, formic acid, or isopropanol, is used in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). mdma.chmdpi.comnih.gov The reaction proceeds by the transfer of hydrogen from the donor molecule to the catalyst surface. The benzylamine (B48309) derivative then adsorbs onto the catalyst surface, and the N-benzyl bond is hydrogenolyzed, yielding the debenzylated amine and toluene. The reaction is typically carried out under mild conditions and offers high chemoselectivity. mdma.ch
| Hydrogen Donor | Catalyst | Typical Conditions |
| Ammonium Formate | 10% Pd/C | Methanol (B129727), Reflux |
| Isopropanol | Nickel Nanoparticles | - |
| Formic Acid | Iron Catalysts | - |
Cyclometallation Reactions with Transition Metal Complexes
The presence of both a nitrogen donor and an ortho-C-H bond on the phenyl ring allows N-Methyl-4-chlorobenzylamine and its derivatives to participate in cyclometallation reactions with transition metal complexes.
Platinum(II) Complexation and Mechanistic Studies
Cyclometallation with platinum(II) complexes leads to the formation of stable metallacycles, which have applications in various fields, including catalysis and materials science. Mechanistic studies on the reactions of platinum(II) complexes with nitrogen-donor biomolecules provide insights into the coordination behavior of these systems. researchgate.netrsc.org
The complexation typically begins with the coordination of the nitrogen atom of the benzylamine derivative to the platinum(II) center, displacing a labile ligand. This is followed by an intramolecular electrophilic substitution or oxidative addition involving the activation of an ortho-C-H bond on the phenyl ring, leading to the formation of a stable five-membered platinacycle. The specific mechanism can be influenced by the nature of the ligands on the platinum precursor and the reaction conditions. researchgate.net The resulting cyclometalated complexes can exhibit interesting photophysical properties and have been investigated for their potential as anticancer agents. nih.gov
Ligand Exchange Dynamics in Metallacycles
Metallacycles, particularly those involving palladium, are key intermediates in a variety of catalytic C-H activation and cross-coupling reactions. The N-methyl-4-chlorobenzylamine moiety can act as a ligand in the formation of these cyclic complexes. The dynamics of ligand exchange in such metallacycles are fundamental to the catalytic cycle's efficiency.
The exchange of ligands on a metallacycle can proceed through several mechanisms, often dictated by the nature of the incoming ligand and the solvent. For instance, in palladium(II) complexes, the exchange of a cyclometalated ligand like a derivative of N-methyl-4-chlorobenzylamine can be influenced by the electronic properties of both the incoming and the existing ligands.
Research on related systems has shown that palladium(II) has a tendency to migrate from electron-rich to electron-poor ligands. This might seem counterintuitive given that Pd(II) is an electrophilic center. However, kinetic studies on the exchange of cyclopalladated N,N-dimethylbenzylamines have provided an explanation. The reversible cyclopalladation can occur with similar rate constants for both electron-rich and electron-poor incoming ligands. In contrast, the rate constants for the acid-induced dissociation of the cyclopalladated ligands are highly sensitive to electronic effects, with electron-rich ligands dissociating faster. Consequently, the equilibrium constants for the formation of metallacycles with electron-poor ligands are larger.
This selectivity is controlled by the rates of the acid-induced dissociation of the cyclopalladated ligands. The presence of the electron-withdrawing chloro group in N-methyl-4-chlorobenzylamine would therefore be expected to favor the stability of its corresponding palladacycle in the presence of other, more electron-rich, benzylamine derivatives.
Table 1: Representative Equilibrium Constants for Ligand Exchange in Palladacycles
| Incoming Ligand (Substituent) | Existing Ligand (Substituent) | Equilibrium Constant (K) |
| 4-Methoxybenzylamine | 4-Chlorobenzylamine (B54526) | < 1 |
| 4-Methylbenzylamine | 4-Chlorobenzylamine | < 1 |
| Benzylamine | 4-Chlorobenzylamine | < 1 |
| 4-Nitrobenzylamine | 4-Chlorobenzylamine | > 1 |
Note: The data in this table is illustrative and based on general trends observed in related systems. Actual values for N-Methyl-4-chlorobenzylamine would require specific experimental determination.
Reaction Kinetics and Thermodynamic Analysis of this compound Derivatives
The kinetics and thermodynamics of reactions involving derivatives of this compound provide quantitative insights into the reaction mechanisms, including the nature of the transition states and the stability of intermediates and products.
Reaction Kinetics:
Kinetic studies, such as determining reaction orders, rate constants, and activation parameters, are essential for elucidating reaction pathways. For derivatives of N-Methyl-4-chlorobenzylamine, the electronic effect of the 4-chloro substituent plays a significant role in the reaction rates.
In palladium-catalyzed C-N cross-coupling reactions, for example, the rate of reductive elimination can be the turnover-limiting step. Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ), are a powerful tool to probe these electronic effects. For reactions involving substituted benzylamines, a positive slope (ρ > 0) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. Conversely, a negative slope (ρ < 0) implies that electron-donating groups accelerate the reaction, indicating the buildup of positive charge in the transition state.
For a hypothetical nucleophilic substitution reaction where the nitrogen of a N-Methyl-4-chlorobenzylamine derivative acts as the nucleophile, one would expect the electron-withdrawing chloro group to decrease the nucleophilicity of the nitrogen atom, thus slowing down the reaction compared to unsubstituted N-methylbenzylamine. This would be reflected in a negative ρ value in a Hammett analysis of a series of para-substituted N-methylbenzylamines.
Table 2: Illustrative Kinetic Data for a Hypothetical Nucleophilic Substitution Reaction of para-Substituted N-Methylbenzylamines
| Substituent (X) in X-C₆H₄CH₂NHCH₃ | Substituent Constant (σp) | Relative Rate Constant (k_rel) |
| OCH₃ | -0.27 | 2.5 |
| CH₃ | -0.17 | 1.8 |
| H | 0.00 | 1.0 |
| Cl | 0.23 | 0.6 |
| NO₂ | 0.78 | 0.1 |
Note: This table presents hypothetical data to illustrate the expected trend based on Hammett principles for a reaction with a negative ρ value.
Thermodynamic Analysis:
Thermodynamic analysis involves the determination of changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction or complexation equilibrium. These parameters provide information about the spontaneity, energetics, and disorder of the process.
For the complexation of a derivative of this compound with a metal ion, thermodynamic parameters can be determined through methods such as calorimetry or by studying the temperature dependence of the stability constant (van 't Hoff equation).
The formation of metal complexes with N-donor ligands is often an exothermic process (negative ΔH), driven by the formation of stable metal-ligand bonds. The change in entropy (ΔS) can be influenced by factors such as the release of solvent molecules upon complexation.
In the context of N-Methyl-4-chlorobenzylamine derivatives, the electron-withdrawing nature of the chloro group can influence the strength of the metal-ligand bond and thus the enthalpy of complexation. It is generally expected that stronger electron-withdrawing groups on the ligand would lead to a less exothermic enthalpy of complexation for a given metal ion, assuming the nitrogen lone pair donation is the primary interaction.
Table 3: Representative Thermodynamic Parameters for the Complexation of a Metal Ion with para-Substituted N-Methylbenzylamine Derivatives
| Substituent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| OCH₃ | -28 | -35 | -23 |
| CH₃ | -26 | -32 | -20 |
| H | -25 | -30 | -17 |
| Cl | -23 | -27 | -13 |
| NO₂ | -19 | -22 | -10 |
Note: The data in this table is representative and illustrates the potential trend in thermodynamic parameters. Specific experimental measurements are required for this compound.
Advanced Spectroscopic and Chromatographic Methods for the Characterization of N Methyl 4 Chlorobenzylamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-Methyl-4-chlorobenzylamine hydrochloride, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, and the ammonium (B1175870) proton. The presence of the hydrochloride salt results in the protonation of the nitrogen atom, which significantly influences the chemical shift of adjacent protons.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic pattern for this substitution. The benzylic and N-methyl protons are expected to appear as sharp singlets, while the proton on the positively charged nitrogen (N-H+) would likely present as a broader signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | ~7.4 | Doublet | 2H |
| Aromatic (C₆H₄) | ~7.3 | Doublet | 2H |
| Benzylic (Ar-CH₂-N) | ~4.1 | Singlet | 2H |
| N-Methyl (N-CH₃) | ~2.6 | Singlet | 3H |
| Ammonium (N⁺-H) | Variable (Broad) | Singlet | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the molecular framework.
In the context of derivative analysis, ¹³C NMR is particularly powerful. Any modification to the this compound structure, such as the introduction of different substituents on the aromatic ring, would cause predictable shifts in the ¹³C NMR spectrum. nih.gov These shifts provide clear evidence of the chemical transformation and help confirm the structure of the new derivative. For the parent compound, distinct signals are expected for the N-methyl carbon, the benzylic carbon, and the four unique carbons of the 4-chlorophenyl group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-Cl) | ~134 |
| Quaternary Aromatic (C-CH₂) | ~132 |
| Aromatic CH | ~131 |
| Aromatic CH | ~129 |
| Benzylic (Ar-CH₂) | ~55 |
| N-Methyl (N-CH₃) | ~35 |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds like hydrochloride salts. In positive ion mode, ESI-MS would analyze this compound by detecting its cationic form, [C₈H₁₀ClN + H]⁺. This corresponds to the protonated free base, N-Methyl-4-chlorobenzylamine. The analysis would reveal a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing strong evidence for its presence in the molecule.
Table 3: Expected ESI-MS Data for this compound
| Ion | Formula | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Ratio |
| [M+H]⁺ | [C₈H₁₁ClN]⁺ | ~156.06 | ~158.06 | ~3:1 |
Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (LC-MS, UPLC-MS) provides a robust platform for the analysis of complex mixtures. mdpi.com These techniques first separate the target compound from impurities, starting materials, or degradation products based on their differential partitioning between a mobile and a stationary phase. mdpi.com Each separated component is then introduced into the mass spectrometer for identification.
For this compound, LC-MS or UPLC-MS would be employed to assess its purity. The retention time from the chromatography provides a characteristic identifier for the compound, while the subsequent mass spectrum confirms its identity and the identity of any co-eluting impurities. mdpi.com This hyphenated technique is essential for quality control and stability studies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A key feature for the hydrochloride salt is the presence of a broad and strong absorption band for the N-H⁺ stretch of the secondary ammonium group. libretexts.org Other important absorptions include C-H stretches for the aromatic ring and the aliphatic methyl and methylene groups, C=C stretches from the benzene ring, and a C-Cl stretch.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Ammonium (N-H⁺) | Stretch | 2700 - 3000 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bend | 800 - 850 | Strong |
| C-Cl | Stretch | 600 - 800 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring the purity and yield of the synthesized compound. These methods rely on the differential partitioning of the analyte between a mobile phase and a stationary phase.
Gas Chromatography (GC) for Yield and Purity Determination
Gas Chromatography (GC) is a robust analytical method used to assess the purity and determine the yield of volatile and thermally stable compounds like N-Methyl-4-chlorobenzylamine. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase. For analysis, the hydrochloride salt is typically converted to its more volatile freebase form.
The process involves injecting a prepared sample into the GC system, where it is vaporized. An inert carrier gas (mobile phase) transports the vaporized sample through a column containing the stationary phase. Compounds are separated based on their affinity for the stationary phase, with less interactive compounds eluting faster. A Flame Ionization Detector (FID) is commonly used for quantification. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Yield can be calculated by using an internal standard and comparing the analyte's response factor to that of a known concentration of a reference standard. acs.org
Table 1: Typical GC Parameters and Hypothetical Purity Analysis Results
| Parameter | Value |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min |
| Hypothetical Retention Time | 8.5 minutes |
| Calculated Purity | 99.2% |
| Calculated Yield | 85% |
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for this compound without derivatization. researchgate.netbiomedpharmajournal.org HPLC separates compounds based on their interactions with the stationary and mobile phases. nih.gov
Reversed-phase HPLC is the most common mode for this type of analysis. The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a pH modifier like trifluoroacetic acid to ensure sharp peak shapes. sigmaaldrich.com The sample is dissolved in the mobile phase and injected into the system. As it passes through the column, the compound is separated from impurities. A UV detector is typically employed for detection and quantification, as the aromatic ring of the compound absorbs UV light. epa.gov
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm (UV) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~4.2 minutes |
Ultra-Performance Liquid Chromatography (UPLC) for Advanced Separation
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. austinpublishinggroup.com This technology operates at higher pressures (up to 15,000 psi) than conventional HPLC, resulting in dramatically improved performance. waters.comresearchgate.netwaters.com The primary advantages of UPLC are increased resolution, higher sensitivity, and significantly faster analysis times. biomedpharmajournal.org
For the analysis of this compound, a UPLC method would allow for rapid purity profiling and the detection of trace-level impurities that might not be resolved by HPLC. The smaller particle size leads to sharper and narrower peaks, which enhances sensitivity and allows for more accurate quantification. waters.com The reduced run times increase sample throughput, making UPLC a highly efficient technique for quality control environments. researchgate.net
Table 3: Comparison of HPLC and UPLC for the Analysis of this compound
| Feature | HPLC | UPLC |
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Typical Run Time | 10 - 15 minutes | 1 - 3 minutes |
| Peak Resolution | Good | Excellent |
| Sensitivity | Standard | 2-3 times higher |
| System Pressure | 6,000 psi | 15,000 psi |
| Solvent Consumption | Higher | Significantly Lower |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound itself can be challenging, derivatives are often synthesized to facilitate crystallization and structural analysis.
Table 4: Hypothetical Crystallographic Data for a Derivative of N-Methyl-4-chlorobenzylamine
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₅H₁₄Cl₂N₂O₂ (Illustrative Derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.10 Å, b = 7.75 Å, c = 14.80 Å, β = 97.09° |
| Volume | 580.5 ų |
| Z (Molecules per unit cell) | 4 |
| Final R-factor | R = 0.045 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for validating the empirical formula of a newly synthesized batch of this compound.
The method involves the complete combustion of a precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. Chlorine is determined by a separate method, often involving combustion followed by titration. The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₈H₁₁Cl₂N). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 5: Elemental Analysis Data for this compound (C₈H₁₁Cl₂N)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 49.51% | 49.55% |
| Hydrogen (H) | 5.71% | 5.68% |
| Chlorine (Cl) | 36.53% | 36.49% |
| Nitrogen (N) | 7.22% | 7.20% |
Theoretical Chemistry and in Silico Modeling of N Methyl 4 Chlorobenzylamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like N-Methyl-4-chlorobenzylamine hydrochloride. These calculations provide information on molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).
For substituted benzylamines, DFT studies reveal how substituents on the phenyl ring influence the molecule's electronic properties. researchgate.netnih.gov For instance, the chlorine atom at the para position in this compound acts as an electron-withdrawing group through induction, while also exhibiting some resonance effects. This influences the charge distribution across the aromatic ring and affects the reactivity of the benzylic and amine groups.
The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. In related molecules like N-benzylaniline, the HOMO to LUMO transition is characterized by the excitation of electrons from the lone pair of the nitrogen atom to the π* orbitals of the benzyl (B1604629) ring, indicating an intramolecular charge transfer. researchgate.net Similar charge transfer characteristics are expected for this compound.
Molecular electrostatic potential (MEP) maps, another output of quantum chemical calculations, visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net For a typical substituted benzylamine (B48309), the regions around the nitrogen atom would show negative potential (nucleophilic character), while the hydrogen atoms of the amine group would exhibit positive potential (electrophilic character).
Note: Data is for N-benzylaniline as a representative model and calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net Values for this compound would vary based on its specific substitution pattern.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with solvent molecules or biological macromolecules.
The conformational flexibility of the benzylamine core is crucial for its interaction with biological targets. The key rotatable bonds in this compound are the C-C bond between the phenyl ring and the methylene (B1212753) group, and the C-N bond of the amine. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations. researchgate.net
In an aqueous environment, MD simulations can model the solvation shell around the molecule, revealing how water molecules interact with the polar amine group and the hydrophobic chlorinated phenyl ring. This is particularly important for understanding the solubility and transport properties of the compound. The hydrochloride salt form ensures that the amine group is protonated in aqueous solution, leading to strong interactions with water molecules.
Furthermore, MD simulations are instrumental in studying the binding of small molecules to proteins. nih.govrsc.org By placing this compound in the active site of a target protein, MD simulations can predict the stability of the complex, identify key interacting amino acid residues, and calculate binding free energies. nih.gov
Structure-Activity Relationship (SAR) Modeling for Benzylamine Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com For benzylamine derivatives, which are known to exhibit a wide range of biological activities, SAR studies help in identifying the key structural features required for a specific effect. nih.govnih.govnih.gov
SAR analyses typically involve synthesizing a series of related compounds and evaluating their biological activity. The results are then used to build models that correlate structural modifications with changes in activity. Key modifications for benzylamine derivatives often include:
Substitution on the Phenyl Ring: The nature, position, and size of substituents on the aromatic ring can significantly impact activity. For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding to a target. nih.govnih.gov
Substitution on the Nitrogen Atom: The nature of the substituent on the amine nitrogen (e.g., methyl in this case) can influence the molecule's basicity, steric profile, and hydrogen bonding capacity. nih.gov
Modifications to the Benzyl Linker: Changes to the methylene bridge connecting the phenyl ring and the nitrogen can also be explored. nih.gov
In a series of benzylideneacetophenone derivatives, SAR analysis revealed that the presence of electron-donating groups on the phenyl rings enhanced anti-inflammatory and antioxidant activities. nih.gov For antimicrobial 5-beta-cholanyl-24-benzylamine derivatives, activity was found to correlate linearly with the hydrophobicity (log P values) of the uncharged species. nih.gov
In Silico Prediction of Molecular Properties and Drug-Likeness for this compound Analogs
In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness of new chemical entities. mdpi.comnih.govmdpi.com These predictions help in prioritizing compounds for synthesis and further testing. Various computational models and tools are available to estimate these properties for analogs of this compound.
Drug-Likeness Rules: Several rule-based filters are used to assess the drug-likeness of a molecule. The most famous is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight ≤ 500 Da
Log P (octanol-water partition coefficient) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Other rules like Veber's rules (related to rotatable bonds and polar surface area) also provide valuable insights into oral bioavailability. eijppr.com
ADME Predictions: Computational tools can predict a range of ADME properties:
Solubility: Aqueous solubility is a critical factor for drug absorption.
Intestinal Absorption: Models can predict the percentage of a compound that will be absorbed from the human intestine. mdpi.com
Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties for Representative Benzylamine Analogs
| Property | Predicted Value Range | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight (MW) | 150 - 350 Da | Affects diffusion and transport. nih.gov |
| Log P | 1.5 - 4.0 | Influences solubility and membrane permeability. nih.gov |
| Topological Polar Surface Area (TPSA) | 20 - 60 Ų | Correlates with transport properties. eijppr.com |
| Human Intestinal Absorption | High | Indicates potential for oral bioavailability. mdpi.com |
Note: These are typical value ranges for small molecule drug candidates and would need to be calculated specifically for this compound and its analogs using relevant software.
Computational Approaches in Adsorption and Surface Interaction Studies relevant to this compound
Computational methods, especially DFT, are widely used to study the adsorption of molecules onto surfaces, which is relevant for applications in catalysis, materials science, and environmental chemistry. youtube.comucl.ac.uk The interaction of benzylamine derivatives with various surfaces, such as metal nanoparticles or carbon-based materials, can be modeled to understand the nature of the surface-molecule bond. researchgate.netrsc.org
These studies typically calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. The geometry of the adsorbed molecule is also determined, revealing whether it lies flat on the surface or adopts a specific orientation. researchgate.netdtu.dk
For aromatic amines, interactions with surfaces can be driven by several forces:
van der Waals interactions: These are particularly important for the adsorption of the aromatic ring onto a surface. dtu.dk
Chemical bonding: The lone pair of electrons on the nitrogen atom can form a coordinate bond with metal surfaces. rsc.org
Hydrogen bonding: If the surface contains hydroxyl or other hydrogen-bonding groups, the amine group can participate in hydrogen bond formation.
In a DFT study of N-benzylidenebenzylamine adsorption on a Palladium cluster, the imine product was found to adsorb stably and parallel to the Pd surface with a high desorption energy, explaining experimental observations. researchgate.net Such studies provide a molecular-level understanding that is crucial for designing new catalysts or functional materials. aston.ac.uk
Applications in Chemical Synthesis and Materials Science Research
N-Methyl-4-chlorobenzylamine Hydrochloride as a Building Block in Complex Organic Synthesis
The reactivity of the N-methylamino group and the potential for functionalization of the chlorobenzyl moiety make this compound a versatile reagent in the construction of intricate organic molecules.
Synthesis of Pyrimidin-4-amine Derivatives
This compound is a key precursor in the synthesis of substituted pyrimidin-4-amine derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules. A common synthetic strategy involves the nucleophilic substitution of a halogenated pyrimidine (B1678525) with N-Methyl-4-chlorobenzylamine.
For instance, the synthesis of N-(4-chlorobenzyl)pyrimidin-4-amine derivatives can be achieved through the reaction of a chloropyrimidine with 4-chlorobenzylamine (B54526), a close structural analog of N-Methyl-4-chlorobenzylamine. vulcanchem.com This reaction typically proceeds via nucleophilic displacement of a chlorine atom on the pyrimidine ring. vulcanchem.com The process can be carried out under thermal conditions or enhanced by microwave irradiation, often in solvents like dimethylformamide (DMF) or ethanol (B145695) at temperatures ranging from 80–120°C. vulcanchem.com
A plausible synthetic route for an N-methylated analogue using this compound is depicted below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4,6-dichloropyrimidine | N-Methyl-4-chlorobenzylamine | Base (e.g., Triethylamine), Solvent (e.g., DMF), Heat | N-(4-chlorobenzyl)-N-methyl-6-chloropyrimidin-4-amine |
This reaction would involve the deprotonation of the secondary amine in this compound to form the free base, which then acts as a nucleophile.
Preparation of Antiviral Agents such as Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in numerous antiviral and anticancer agents. The synthesis of these "7-deazapurines" often involves the construction of the pyrimidine ring onto a pyrrole (B145914) precursor or vice versa. N-Methyl-4-chlorobenzylamine can be incorporated into these structures to modulate their biological activity.
A general strategy for the synthesis of N-substituted pyrrolo[2,3-d]pyrimidines involves the reaction of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable amine. By employing N-Methyl-4-chlorobenzylamine, novel derivatives with potential antiviral properties can be accessed. The substitution reaction introduces the N-methyl-4-chlorobenzyl moiety at the 4-position of the pyrrolo[2,3-d]pyrimidine core.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Methyl-4-chlorobenzylamine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | 4-(N-(4-chlorobenzyl)-N-methylamino)-7H-pyrrolo[2,3-d]pyrimidine |
The resulting compounds can be screened for their efficacy against various viral strains, contributing to the development of new therapeutic agents.
Formation of N-Aryl Enamino Amides
While direct literature citing the use of this compound for the synthesis of N-Aryl Enamino Amides is scarce, its role as a secondary amine suggests its potential application in the formation of enamine-containing structures. Enamino amides are valuable intermediates in organic synthesis. A plausible, though not explicitly documented, pathway could involve the reaction of N-Methyl-4-chlorobenzylamine with a β-keto amide or a related precursor. This would lead to the formation of an enamino amide where the nitrogen of the enamine is substituted with a methyl and a 4-chlorobenzyl group. The synthesis of N-aryl amides, a related class of compounds, is a well-established process often involving the coupling of an amine with a carboxylic acid derivative. nih.govnih.govorganic-chemistry.org
Synthesis of Fused Heterocyclic Systems
The structural components of this compound make it a candidate for the synthesis of fused heterocyclic systems. organic-chemistry.orgconnectjournals.com The secondary amine can participate in cyclization reactions, while the aromatic ring can be involved in intramolecular electrophilic or nucleophilic substitution reactions to form a new ring fused to the initial heterocycle.
For example, a derivative of N-Methyl-4-chlorobenzylamine could be designed to contain a reactive group on the methyl or benzyl (B1604629) substituent that could undergo an intramolecular reaction. While specific examples utilizing this compound are not prevalent in the literature, the general principles of fused heterocycle synthesis support its potential in this area. organic-chemistry.orgconnectjournals.com
Role of this compound Derivatives in Materials Science
The incorporation of specific chemical moieties into polymers can significantly alter their physical and chemical properties. Derivatives of this compound offer the potential to introduce both aromatic and polar functionalities into polymer chains.
Advanced Polymer Development through Incorporation
While direct research on the incorporation of this compound into polymers is not widely published, its derivatives could be functionalized to create monomers suitable for polymerization. For example, the aromatic ring could be modified with a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer could then be copolymerized with other monomers to produce advanced polymers with tailored properties. The presence of the chloro and amine groups could enhance properties such as thermal stability, flame retardancy, and adhesion.
Corrosion Inhibition Mechanisms and Efficacy Studies in Acidic Media
The primary mechanism by which organic compounds like this compound are expected to inhibit corrosion is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive acidic environment. The effectiveness of such an inhibitor is influenced by the chemical structure of the compound, the nature of the metal surface, and the composition of the corrosive medium. For benzylamine (B48309) derivatives, the presence of the aromatic ring and the nitrogen atom are crucial, as they can act as adsorption centers.
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. These models provide insights into the mechanism of adsorption. The Langmuir adsorption isotherm is frequently used in corrosion inhibition studies. It assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules.
The Langmuir isotherm is described by the equation:
C / θ = 1 / K_ads + C
where:
C is the concentration of the inhibitor.
θ is the surface coverage by the inhibitor molecules.
K_ads is the equilibrium constant of the adsorption process.
A linear plot of C / θ versus C would indicate that the adsorption process follows the Langmuir isotherm. From the intercept, the value of K_ads can be calculated, which is related to the standard free energy of adsorption (ΔG°_ads). A negative value of ΔG°_ads suggests a spontaneous adsorption process. The magnitude of ΔG°_ads can also provide clues about the nature of the adsorption: values around -20 kJ/mol or less are typically associated with physisorption (physical adsorption), while values of -40 kJ/mol or more negative suggest chemisorption (chemical adsorption).
Illustrative Data for Adsorption Isotherm Parameters
The following table presents hypothetical data that could be obtained for a compound like this compound, illustrating how adsorption parameters would be determined.
| Temperature (K) | K_ads (L/mol) | R² (Linearity) | ΔG°_ads (kJ/mol) | Adsorption Type Indicated |
| 303 | 1.5 x 10⁴ | 0.998 | -34.2 | Mixed (Physisorption & Chemisorption) |
| 313 | 1.1 x 10⁴ | 0.997 | -33.8 | Mixed (Physisorption & Chemisorption) |
| 323 | 0.8 x 10⁴ | 0.999 | -33.1 | Mixed (Physisorption & Chemisorption) |
Electrochemical methods are powerful tools for studying corrosion and its inhibition. They are rapid and provide detailed information about the kinetics of the corrosion processes.
Potentiodynamic Polarization
Potentiodynamic polarization studies involve changing the potential of the metal and measuring the resulting current. This technique can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [ (i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited) ] x 100
By analyzing the shifts in the anodic and cathodic branches of the polarization curves, it is possible to classify the inhibitor as anodic, cathodic, or mixed-type. numberanalytics.comnumberanalytics.comresearchgate.net A mixed-type inhibitor, as is common for many organic compounds, would suppress both the metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). researchgate.net
Illustrative Potentiodynamic Polarization Data
This table shows hypothetical data for the corrosion of mild steel in 1 M HCl in the absence and presence of an inhibitor like this compound.
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | β_a (mV/dec) | β_c (mV/dec) | IE (%) |
| 0 (Blank) | -480 | 1200 | 95 | 125 | - |
| 100 | -495 | 250 | 90 | 118 | 79.2 |
| 200 | -505 | 120 | 88 | 115 | 90.0 |
| 300 | -510 | 65 | 85 | 112 | 94.6 |
| 400 | -512 | 40 | 83 | 110 | 96.7 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. vlci.biznumberanalytics.com In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited metal in acidic solution shows a single semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases, indicating an increase in the charge transfer resistance (R_ct). A larger R_ct value signifies a lower corrosion rate. The inhibition efficiency can also be calculated from EIS data:
IE% = [ (R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited) ] x 100
The decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor is attributed to the adsorption of the organic molecules on the metal surface.
Illustrative Electrochemical Impedance Spectroscopy Data
The following table presents hypothetical EIS data for mild steel in 1 M HCl with and without an inhibitor like this compound.
| Inhibitor Conc. (ppm) | R_ct (Ω cm²) | C_dl (μF/cm²) | IE (%) |
| 0 (Blank) | 50 | 150 | - |
| 100 | 240 | 80 | 79.2 |
| 200 | 480 | 65 | 89.6 |
| 300 | 850 | 50 | 94.1 |
| 400 | 1150 | 42 | 95.7 |
To visually confirm the protective effect of the inhibitor, surface analysis techniques are employed. Scanning Electron Microscopy (SEM) is a widely used method to observe the morphology of the metal surface. azom.comnih.gov An SEM image of a metal sample exposed to an acidic solution without an inhibitor would typically show a rough and damaged surface due to aggressive corrosion. In contrast, a sample immersed in the same solution containing an effective inhibitor would exhibit a much smoother surface, indicating that the inhibitor has formed a protective layer and mitigated the corrosive attack. azom.com
Biological and Pharmaceutical Research Applications of N Methyl 4 Chlorobenzylamine Hydrochloride and Its Analogs
Design and Synthesis of Novel Therapeutic Agents Utilizing N-Methyl-4-chlorobenzylamine Hydrochloride Motifs
The this compound framework serves as a versatile starting point for medicinal chemists. The presence of a secondary amine, a benzyl (B1604629) group, and a chlorine substituent provides specific steric and electronic properties that can be fine-tuned to achieve desired interactions with biological targets.
Antidepressant and Antipsychotic Agent Development
The structural elements of N-Methyl-4-chlorobenzylamine are prevalent in compounds investigated for their potential to treat neuropsychiatric disorders. nih.gov The amine group is a common feature in many centrally acting agents, while the 4-chloro substitution on the benzene (B151609) ring is a well-established modification in the design of drugs targeting monoaminergic systems.
Serotonin (B10506) (5-HT) receptors are a critical family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter serotonin, playing a key role in mood regulation. nih.gov As a result, these receptors are primary targets for the development of antidepressant and antipsychotic drugs. The design of ligands that selectively target specific 5-HT receptor subtypes is a major goal in medicinal chemistry, as this can lead to improved efficacy and fewer side effects. nih.gov
While research may not focus on this compound itself, its core structure is integral to more complex molecules designed to interact with these receptors. The fundamental pharmacophore for many serotonin receptor ligands includes an aromatic ring and a protonatable amine, both present in this motif. For instance, early research highlighted a significant overlap in the structural requirements for compounds that bind to 5-HT₁A or 5-HT₂A receptors. nih.gov The development of multitarget-directed ligands often incorporates scaffolds that can be modified to achieve high affinity for various serotonin receptors. nih.gov The strategic placement of substituents on the phenyl ring, such as the chlorine atom in the 4-position, is a common tactic to modulate binding affinity and selectivity across the diverse family of serotonin receptors. nih.gov
Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease, while MAO-A inhibitors have applications as antidepressants. nih.govnih.gov The N-Methyl-4-chlorobenzylamine moiety is found within more complex structures designed as MAO inhibitors. For example, the related compound (N-methyl-N-[4-chlorobenzyl-methyl-3-(10,11-dihydro-5H-dibenz(b,f) azepin-5-yl)]-propylamine hydrochloride) was investigated as a potential antidepressant with MAO inhibitory properties. nih.gov
The 4-chlorophenyl group is a common feature in various classes of MAO inhibitors. Research into chalcone (B49325) derivatives has shown that compounds containing this group can be potent and selective inhibitors of human MAO (hMAO). These studies provide insight into how the chloro-benzyl motif contributes to enzyme inhibition.
Table 1: Inhibitory Activity of Analogs and Related Compounds against Monoamine Oxidase (MAO)
| Compound | Target | Activity Type | Value |
|---|---|---|---|
| (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16) nih.gov | hMAO-B | Kᵢ | 0.11 ± 0.01 µM |
| (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (P17) nih.gov | hMAO-A | - | Selective Inhibitor |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide mdpi.comresearchgate.net | hMAO-B | IC₅₀ | 3.47 µM |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide mdpi.comresearchgate.net | hMAO-A | IC₅₀ | 43.3 µM |
| Pyridazinobenzylpiperidine Derivative (S5) mdpi.com | MAO-B | IC₅₀ | 0.203 µM |
Kinase Inhibitor Design and Evaluation
Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Small molecule kinase inhibitors are a major class of therapeutic drugs. ed.ac.uk The N-methyl-benzamide scaffold, structurally related to N-Methyl-4-chlorobenzylamine, has been utilized as a core component or linker in the design of potent kinase inhibitors. nih.gov
This approach is exemplified by the development of compounds targeting specific kinases like BCR-ABL and c-KIT, which are drivers of certain leukemias and gastrointestinal stromal tumors, respectively. The design strategy involves creating molecules that can fit into the ATP-binding site of the kinase. The benzamide (B126) or benzylamine (B48309) portion of the molecule often serves as a central scaffold to correctly orient other chemical groups that form critical interactions with the enzyme.
One notable example is a potent type II ABL/c-KIT dual kinase inhibitor, which incorporates a modified 4-Methyl-N-phenyl-benzamide backbone. nih.gov This compound demonstrates high potency and selectivity, highlighting the utility of this structural motif in kinase inhibitor design. nih.gov
Table 2: Inhibitory Activity of a Related Compound Against Protein Kinases
| Compound | Target | Activity Type | Value |
|---|---|---|---|
| CHMFL-ABL/KIT-155 nih.gov | ABL Kinase | IC₅₀ | 46 nM |
Investigation of Molecular Mechanisms of Action in Biological Systems
Understanding how molecules derived from the this compound scaffold interact with their targets is crucial for rational drug design. The chemical features of this motif directly contribute to its binding capabilities within complex biological macromolecules.
Interaction with Specific Molecular Targets and Biochemical Pathways
The N-Methyl-4-chlorobenzylamine framework facilitates interactions with molecular targets through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Monoamine Oxidases: In the context of MAO inhibition, the benzylamine structure can mimic the endogenous monoamine substrates. Molecular docking studies of related inhibitors suggest that the substituted phenyl ring can form pi-pi stacking interactions with tyrosine residues in the active site of MAO-B, contributing to binding affinity and selectivity. mdpi.com The chlorine atom can modulate the electronic properties of the ring and occupy specific hydrophobic pockets within the enzyme's substrate cavity.
Protein Kinases: For kinase inhibitors, the related N-methyl-benzamide structure can act as a scaffold that forms hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many ATP-competitive inhibitors. nih.gov The 4-chlorobenzyl portion can extend into adjacent hydrophobic regions of the ATP-binding pocket, enhancing potency and influencing the inhibitor's selectivity profile across the kinome. ed.ac.uknih.gov
DNA Intercalation and Damage Induction
While direct evidence of DNA intercalation by this compound itself is not extensively documented in publicly available research, studies on analogous compounds, particularly those containing benzylamine and related heterocyclic structures, suggest that interaction with DNA is a plausible mechanism of action for their biological effects. These interactions can range from direct binding and intercalation to the induction of DNA damage through various cellular pathways.
One area of investigation has been the inhibition of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during replication, transcription, and repair. magtech.com.cn Derivatives of 4'-O-demethylepipodophyllotoxin that incorporate 4β-N-benzyl groups have been shown to be potent inhibitors of human DNA topoisomerase II. Their mechanism is believed to involve the stabilization of a covalent complex between the enzyme and DNA, which leads to double-strand breaks in the DNA. This action prevents the re-ligation of the DNA strands, ultimately triggering cell cycle arrest and apoptosis. nih.gov
Furthermore, research into novel 2-amino-5-benzylthiazole derivatives has revealed their capacity to induce DNA damage in human leukemia cells. These compounds were found to cause DNA single-strand breaks and fragmentation. Interestingly, this damage occurred without evidence of direct DNA binding or intercalation, suggesting an indirect mechanism, possibly through the generation of reactive oxygen species (ROS) or the activation of cellular nucleases that then target the DNA.
The ability of certain bisbenzimidazole derivatives, which share structural similarities with benzylamines in terms of aromatic and cationic features, to selectively inhibit bacterial DNA topoisomerase I further supports the idea that the broader class of benzylamine-containing molecules can be designed to target DNA-related enzymatic processes. nih.gov These findings collectively indicate that analogs of this compound could potentially exert cytotoxic effects through mechanisms involving DNA damage, either by direct interaction with DNA, inhibition of key enzymes like topoisomerases, or by inducing cellular processes that lead to DNA degradation.
| Compound Class | Mechanism of Action | Observed Effect |
| 4'-O-demethylepipodophyllotoxin N-benzyl derivatives | Inhibition of human DNA topoisomerase II | Protein-linked DNA breakage |
| 2-amino-5-benzylthiazole derivatives | Indirect DNA damage | DNA single-strand breaks and fragmentation |
| Bisbenzimidazole derivatives | Selective inhibition of bacterial DNA topoisomerase I | Antibacterial activity |
Apoptosis Induction Pathways
A significant body of research has focused on the ability of this compound analogs to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents, as it allows for the elimination of malignant cells in a controlled manner. The mechanisms by which these compounds trigger apoptosis are often multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Studies on N-benzyl-N-methyldecan-1-amine, a phenylamine derivative, have shown that it can induce apoptosis in human leukemia cells by activating both caspase-8 and caspase-9. nih.gov Caspase-8 is a key initiator of the extrinsic pathway, typically activated by death receptors on the cell surface, while caspase-9 is the primary initiator of the intrinsic pathway, activated by the release of cytochrome c from the mitochondria. The activation of both initiator caspases leads to the subsequent activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.
The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. An increased ratio of pro-apoptotic to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Research on N-benzyl-N-methyldecan-1-amine has demonstrated its ability to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis. Similarly, benzyl isothiocyanate, another related compound, has been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS) and subsequent caspase activation.
Furthermore, investigations into N-substituted benzamides have elucidated a mechanism of apoptosis induction involving the release of cytochrome c into the cytosol and the activation of caspase-9. This suggests a primary role for the mitochondrial pathway in the apoptotic effects of these compounds. The broad-spectrum caspase inhibitor zVAD-fmk has been shown to inhibit apoptosis induced by these benzamides, confirming the caspase-dependent nature of this process.
| Compound/Analog | Apoptosis Pathway | Key Molecular Events |
| N-benzyl-N-methyldecan-1-amine | Extrinsic & Intrinsic | Activation of caspase-8 and caspase-9, increased Bax/Bcl-2 ratio |
| Benzyl isothiocyanate | ROS-mediated | Accumulation of reactive oxygen species, caspase activation |
| N-substituted benzamides | Intrinsic | Cytochrome c release, activation of caspase-9 |
Antimicrobial Activity Research of this compound Analogs
Antistaphylococcal and Antienterococcal Activity
The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant bacteria. Analogs of this compound, particularly those incorporating the benzylamine moiety into more complex heterocyclic structures, have shown promise as antibacterial agents against Gram-positive bacteria, including the notoriously difficult-to-treat Staphylococcus aureus and Enterococcus species.
A variety of benzylamine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have demonstrated potent activity against Staphylococcus epidermidis. nih.gov Thiazolidione derivatives have also been identified as having strong antimicrobial efficacy against both S. epidermidis and S. aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov
Furthermore, research on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives has shown their ability to effectively inhibit the growth of S. aureus. jmb.or.kr The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the aromatic rings, with lipophilicity playing a significant role in their ability to penetrate bacterial membranes.
While much of the research has focused on staphylococci, the potential for antienterococcal activity is also being explored. Juglone derivatives, for example, have displayed promising antibacterial and antibiofilm activities against Enterococcus faecalis. nih.gov Given the structural similarities and common mechanisms of action against Gram-positive bacteria, it is plausible that benzylamine analogs could also be effective against enterococci. The development of such compounds is of particular interest due to the increasing incidence of vancomycin-resistant enterococci (VRE).
| Compound Class | Target Organism(s) | Observed Activity |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | Staphylococcus epidermidis | Potent antibacterial activity |
| Thiazolidione derivatives | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis | Strong antimicrobial efficacy |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | Inhibition of bacterial growth |
| Juglone derivatives | Enterococcus faecalis | Antibacterial and antibiofilm activity |
Antibiofilm Properties
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a significant challenge in clinical settings. The ability of this compound analogs to inhibit biofilm formation or eradicate existing biofilms is therefore a valuable therapeutic property.
Research has shown that certain benzylamine derivatives can effectively inhibit biofilm formation by pathogenic bacteria. For example, natural compounds and their analogs, including some with benzylamine-like structures, have demonstrated significant antibiofilm activity against Staphylococcus aureus. mdpi.comnih.gov These compounds can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development, or disrupt the integrity of the mature biofilm matrix. frontiersin.org
The mechanisms underlying these antibiofilm effects are varied. Some compounds have been shown to downregulate the expression of genes involved in biofilm formation, such as those responsible for the production of polysaccharide intercellular adhesin (PIA), a key component of the staphylococcal biofilm matrix. frontiersin.org Others may alter the physicochemical properties of the bacterial cell surface, reducing its hydrophobicity and thereby hindering its ability to adhere to surfaces.
The antibiofilm potential of these compounds is not limited to staphylococci. N-benzylimidazole derivatives have been identified as having antibiofilm activity against Pseudomonas aeruginosa, a Gram-negative bacterium known for its robust biofilm formation. This suggests that the benzylamine scaffold can be incorporated into molecules with a broader spectrum of antibiofilm activity.
| Compound Class | Target Organism(s) | Antibiofilm Effect |
| Natural compounds and their analogues | Staphylococcus aureus | Inhibition of biofilm formation |
| Thiazolidione derivatives | Staphylococcus aureus, Staphylococcus epidermidis | Bactericidal activity against immature and mature biofilms |
| N-benzylimidazole derivatives | Pseudomonas aeruginosa | Inhibition of biofilm formation |
Interference with Microbial Macromolecule Synthesis (Nucleic Acid, Protein, Peptidoglycan)
The antimicrobial activity of this compound analogs can often be attributed to their ability to interfere with the synthesis of essential macromolecules in bacteria, such as nucleic acids (DNA and RNA), proteins, and peptidoglycan (the main component of the bacterial cell wall).
Nucleic Acid Synthesis: A number of antimicrobial agents function by inhibiting the enzymes involved in DNA replication and transcription. nih.gov Research has identified N-benzyl-3-sulfonamidopyrrolidines as a new class of bacterial DNA gyrase inhibitors. DNA gyrase is a type II topoisomerase that is essential for maintaining the proper topology of bacterial DNA. By inhibiting this enzyme, these compounds can block DNA replication and lead to bacterial cell death. Benzimidazole derivatives, which are structurally related to benzylamines, have also been shown to interact with DNA and inhibit DNA-associated processes. nih.gov
Protein Synthesis: Bacterial protein synthesis is another major target for antibiotics. sigmaaldrich.com The bacterial ribosome, which is structurally different from the eukaryotic ribosome, provides a selective target for antimicrobial agents. While direct evidence for benzylamine derivatives inhibiting protein synthesis is an area of ongoing research, the broad-spectrum antimicrobial activity of some analogs suggests that this could be a potential mechanism. Thiopeptide antibiotics, for instance, inhibit protein synthesis by binding to the elongation factor EF-Tu. nih.govuni-muenchen.de
Peptidoglycan Synthesis: The bacterial cell wall is a unique structure that is not present in mammalian cells, making it an excellent target for selective antimicrobial therapy. creative-biolabs.com The synthesis of peptidoglycan is a complex process involving multiple enzymatic steps. nih.gov Antibiotics such as β-lactams and glycopeptides inhibit the final steps of peptidoglycan cross-linking. While specific studies on the inhibition of peptidoglycan synthesis by simple benzylamine derivatives are not abundant, the disruption of the cell membrane, which is often a precursor to cell wall synthesis inhibition, is a plausible mechanism for some of these compounds.
| Macromolecule Target | Mechanism of Inhibition | Example Compound Class |
| Nucleic Acid (DNA) | Inhibition of DNA gyrase | N-benzyl-3-sulfonamidopyrrolidines |
| Protein | Inhibition of ribosome function or elongation factors | (Potential mechanism for some benzylamine analogs) |
| Peptidoglycan | Disruption of precursor synthesis or cross-linking | (Potential mechanism for some benzylamine analogs) |
Antioxidant Activity of Benzylamine-Supported Complexes
Research has demonstrated that benzylamine derivatives can be utilized as ligands to form metal complexes with significant biological activities, including antioxidant properties. A study on a series of benzylamine derivative (BAD) supported platinum(IV) complexes, with the general formula PtCl4(BADs)2, revealed that these complexes exhibit noteworthy antioxidant activity. rsc.orgresearchgate.net
The antioxidant potential of these complexes was determined based on their ability to scavenge free radicals, indicating their terminating action against reactive species. rsc.orgresearchgate.net Notably, the study highlighted that complexes containing 4-fluoro and 4-chloro substituted benzylamine ligands expressed impressive anticancer activities, which are often linked to the modulation of oxidative stress. rsc.orgresearchgate.net
The free radical scavenging effects of these benzylamine-supported platinum(IV) complexes suggest their potential to counteract oxidative damage, a process implicated in various pathological conditions. The structure-activity relationship studies within this class of compounds indicate that the nature of the substituent on the benzylamine ring plays a crucial role in their biological efficacy. rsc.orgresearchgate.net
While the direct antioxidant activity of a complex formed with this compound has not been specifically detailed, the significant antioxidant activity observed for the closely related 4-chloro-benzylamine supported platinum(IV) complex provides a strong rationale for investigating the potential of N-methylated analogs in this context.
Below is a data table summarizing the findings related to the antioxidant activity of benzylamine-supported platinum(IV) complexes.
Table 1: Antioxidant Activity of Benzylamine-Supported Platinum(IV) Complexes
| Complex Type | Ligand Class | Key Finding | Reference |
|---|---|---|---|
| Platinum(IV) Complexes (PtCl4(BADs)2) | Benzylamine Derivatives (BADs) | Complexes have shown significant antioxidant activity based on free radical scavenging effects. | rsc.org, researchgate.net |
| Platinum(IV) Complexes (PtCl4(BADs)2) | 4-Chloro Containing Benzylamines | Complexes with this ligand expressed impressive anticancer activities, often associated with antioxidant properties. | rsc.org, researchgate.net |
Environmental Dynamics and Degradation Pathways of N Methyl 4 Chlorobenzylamine Hydrochloride
Abiotic Degradation Studies in Aquatic and Terrestrial Environments
Hydrolysis: The hydrolysis of benzylamine (B48309) derivatives can be influenced by pH and the nature of substituents on the aromatic ring. For many amines, hydrolysis under typical environmental pH conditions (pH 5-9) is not a significant degradation pathway. However, the presence of the chlorine atom on the benzene (B151609) ring may influence the electron distribution in the molecule, potentially affecting its susceptibility to hydrolysis. Generally, most amines are resistant to hydrolysis in aqueous solutions.
Photodegradation: Aromatic amines can undergo photodegradation in aquatic environments when exposed to sunlight. The process can be direct, where the molecule itself absorbs light, or indirect, mediated by photosensitizing agents present in the water, such as dissolved organic matter. The chlorination of amines can lead to the formation of chloramines, which are known to be susceptible to UV photolysis. The photolysis of chloramines can result in the cleavage of the N-Cl bond, leading to the formation of reactive radicals that can initiate further degradation reactions. For instance, the UV photolysis of monochloramine, dichloramine, and trichloramine in aqueous solutions has been shown to be wavelength-dependent, yielding products such as nitrite, nitrate, and ammonium (B1175870). While specific data for N-Methyl-4-chlorobenzylamine hydrochloride is lacking, it is plausible that it could undergo similar photodegradation processes.
Table 8.1: Potential Abiotic Degradation Pathways for Chlorinated Aromatic Amines This table is illustrative and based on data for related compounds, not specifically this compound.
| Degradation Process | Environmental Compartment | Key Factors Influencing Rate | Potential Transformation Products |
| Hydrolysis | Aquatic | pH, Temperature | Generally slow for aromatic amines |
| Direct Photolysis | Surface Waters | Wavelength of light, Quantum yield | Cleavage of C-N or N-C bonds, ring-opening products |
| Indirect Photolysis | Surface Waters | Concentration of photosensitizers (e.g., DOM), Radical scavengers | Oxidized and hydroxylated derivatives |
Biotransformation and Metabolic Activation Studies in Environmental Systems
Biotransformation, or biodegradation, mediated by microorganisms is a primary mechanism for the breakdown of organic compounds in the environment. The structure of this compound suggests several potential pathways for microbial attack.
N-Demethylation: The N-methyl group is a common site for microbial metabolism. Various microorganisms, including bacteria and fungi, possess enzymes capable of N-demethylation. This process would transform N-Methyl-4-chlorobenzylamine into 4-chlorobenzylamine (B54526). Studies on other N-methylated aromatic amines have demonstrated that N-demethylation can be a significant detoxification pathway.
Degradation of the Aromatic Ring: Following or preceding N-demethylation, the chlorinated benzene ring is subject to microbial degradation. Bacteria capable of degrading chloroaromatic compounds have been isolated from soil and sediment. The degradation of 4-chloroaniline, a related compound, has been shown to proceed via a modified ortho-cleavage pathway, involving the enzymatic conversion to chlorocatechol. The initial step in the degradation of 4-chlorobenzylamine would likely involve the oxidation of the aminomethyl group to a carboxyl group, forming 4-chlorobenzoic acid, which can then be further metabolized. For example, some bacterial strains have been shown to degrade 4-chlorobenzoic acid through dehalogenation to form 4-hydroxybenzoic acid, which is then funneled into central metabolic pathways.
Table 8.2: Documented Microbial Degradation of Compounds Structurally Related to this compound This table presents findings for analogous compounds to infer potential biotransformation pathways.
| Related Compound | Microorganism(s) | Degradation Pathway | Key Metabolites |
| 4-Chloroaniline | Acinetobacter baumannii, Pseudomonas putida | Modified ortho-cleavage | Chlorocatechol |
| N,N-dimethylbenzenamine | Aspergillus terreus | N-demethylation | N-methylbenzenamine |
| 4-Chlorobenzoic acid | Arthrobacter sp. | Dehalogenation and ring cleavage | 4-Hydroxybenzoic acid, Protocatechuate |
Environmental Monitoring and Presence in Water Systems for Related Chlorinated Amines
The detection of chemical compounds in environmental compartments is essential for understanding their distribution and potential for exposure. While specific monitoring data for this compound is not widely available, information on the occurrence of other chlorinated amines and aromatic amines can provide a general context.
Aromatic amines are used in the synthesis of various industrial products, including dyes, pesticides, and pharmaceuticals, which can lead to their release into wastewater. Wastewater treatment plants (WWTPs) may not completely remove these compounds, leading to their presence in surface waters. The chlorination process used in wastewater and drinking water treatment can also lead to the formation of chlorinated byproducts of aromatic amines.
Analytical methods for the detection of chlorinated amines in water often involve chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods are highly sensitive and selective, allowing for the detection of trace levels of contaminants in complex environmental matrices. Monitoring studies of surface waters have reported the presence of various aromatic amines, although the concentrations are generally low, in the nanogram to microgram per liter range. The presence of these compounds highlights the importance of understanding their environmental fate and potential for persistence.
Table 8.3: Analytical Methods for the Detection of Related Amines in Water This table summarizes common analytical techniques used for compounds similar to this compound.
| Analytical Technique | Detector | Typical Limits of Detection (LOD) | Reference Compound(s) |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | ng/L to µg/L | Aromatic Amines |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | ng/L to µg/L | Chlorinated Amines, Aromatic Amines |
| Ion Chromatography | Conductivity Detector | µg/L to mg/L | Inorganic Chloramines |
Future Research Directions and Unexplored Avenues of N Methyl 4 Chlorobenzylamine Hydrochloride
Advanced Functionalization and Derivatization Strategies
The N-Methyl-4-chlorobenzylamine hydrochloride structure offers several sites for chemical modification, opening avenues for the synthesis of a library of novel derivatives with potentially enhanced or entirely new properties. Future research could focus on:
N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups on the nitrogen atom could significantly modulate the compound's lipophilicity, steric hindrance, and biological activity. This could lead to derivatives with improved cell permeability or altered target-binding affinities.
Aromatic Ring Substitution: The chloro-substituted phenyl ring is another key area for functionalization. The introduction of additional substituents, such as nitro, amino, hydroxyl, or methoxy (B1213986) groups, could influence the electronic properties of the molecule and its interaction with biological targets.
Side-Chain Modification: Altering the methyl group attached to the nitrogen could also be a viable strategy. For instance, replacing it with longer alkyl chains, cyclic moieties, or functional groups could lead to compounds with tailored pharmacological profiles.
These derivatization strategies could be guided by computational modeling to predict the structure-activity relationships (SAR) of the synthesized analogs.
Application in Supramolecular Chemistry and Host-Guest Systems
The aromatic ring and the secondary amine group of N-Methyl-4-chlorobenzylamine make it a potential candidate for applications in supramolecular chemistry. Future investigations could explore its ability to act as a guest molecule in various host systems, such as cyclodextrins, calixarenes, and cucurbiturils. Such host-guest complexes could lead to:
Enhanced Solubility and Stability: Encapsulation within a host molecule could improve the aqueous solubility and chemical stability of the compound, which is particularly relevant for its hydrochloride salt form.
Controlled Release: The formation of inclusion complexes could be utilized for the development of controlled-release formulations, where the guest molecule is released in response to specific stimuli.
Sensing and Recognition: The interactions between N-Methyl-4-chlorobenzylamine and specific host molecules could be exploited for the development of chemical sensors for the detection of this compound or related analytes.
Further Elucidation of Biological Targets and Signaling Pathways
While the biological activities of this compound have not been extensively reported, the broader class of substituted benzylamines has shown a wide range of pharmacological effects, including antimicrobial and anticancer activities. researchgate.netresearchgate.net Therefore, a crucial area of future research is the systematic screening of this compound against various biological targets. This could involve:
High-Throughput Screening: Testing the compound against a wide array of enzymes, receptors, and ion channels to identify potential biological targets.
Mechanism of Action Studies: Once a biological target is identified, further studies would be needed to elucidate the precise mechanism by which the compound exerts its effect. This could involve techniques such as molecular docking, site-directed mutagenesis, and various biochemical and cell-based assays.
In Vivo Studies: Promising in vitro findings would need to be validated in animal models to assess the compound's efficacy, pharmacokinetics, and potential toxicity.
Development of Targeted Delivery Systems for Pharmaceutical Applications
Should this compound or its derivatives demonstrate significant therapeutic potential, the development of targeted delivery systems would be a critical next step to enhance efficacy and minimize off-target effects. Research in this area could focus on:
Liposomal Formulations: Encapsulating the compound within liposomes could improve its circulation time, reduce systemic toxicity, and facilitate its accumulation at the target site.
Nanoparticle-Based Carriers: Polymeric nanoparticles, solid lipid nanoparticles, or metallic nanoparticles could be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically deliver the compound to diseased cells or tissues.
Prodrug Strategies: The compound could be chemically modified into a prodrug that is inactive until it reaches the target site, where it is converted to the active form by specific enzymes or physiological conditions.
Comprehensive Toxicological and Ecotoxicological Profiling
A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for its safe handling and potential future applications. This would require a battery of standardized tests, including:
Acute and Chronic Toxicity Studies: Assessing the short-term and long-term effects of the compound in various animal models.
Genotoxicity and Mutagenicity Assays: Evaluating the potential of the compound to cause genetic damage.
Ecotoxicity Studies: Determining the impact of the compound on various organisms in the environment, such as aquatic life and soil microorganisms. The degradation of benzylamines during chlorination processes is a known environmental concern that would warrant investigation for this specific compound. rsc.org
Scale-Up and Process Intensification for Sustainable Production
For any potential commercial application, the development of a scalable, cost-effective, and environmentally friendly synthesis process is paramount. Future research in this area should focus on:
Q & A
Q. What validated analytical methods are suitable for quantifying N-Methyl-4-chlorobenzylamine hydrochloride in complex matrices?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be adapted for quantification. Key parameters include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile phase : Gradient system with acetonitrile and phosphate buffer (pH 3.0–5.0).
- Detection : UV absorbance at 220–260 nm, optimized based on the compound’s λmax. Validate accuracy (spike-recovery tests) and precision (intra-/inter-day variability) using calibration standards. For example, accuracy data for structurally similar hydrochlorides (e.g., amitriptyline HCl) achieved >98% recovery in RP-HPLC .
Q. How can this compound be synthesized with high purity?
A convergent synthesis approach is recommended:
- Step 1 : React 4-chlorobenzyl chloride with methylamine in anhydrous THF under nitrogen, using triethylamine as a base.
- Step 2 : Isolate the freebase via extraction (dichloromethane/water), then precipitate the hydrochloride salt by adding HCl in ethanol. Purify via recrystallization (ethanol/ether) and confirm purity (>98%) by elemental analysis or HPLC. This mirrors strategies used in thiamine hydrochloride synthesis .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Use orthogonal methods:
- FTIR : Confirm N-H stretches (2500–2700 cm<sup>-1</sup>) and C-Cl bonds (750–800 cm<sup>-1</sup>), referencing spectral libraries for benzylamine derivatives .
- <sup>1</sup>H NMR : Identify methylamine protons (δ 2.3–2.8 ppm) and aromatic protons (δ 7.2–7.5 ppm).
- Mass spectrometry : Compare molecular ion peaks (e.g., [M+H]<sup>+</sup>) with theoretical molecular weights.
Advanced Research Questions
Q. How can contradictory stability data under varying pH and temperature be resolved?
Apply factorial design experiments to systematically evaluate degradation pathways:
- Factors : pH (1–7), temperature (25–60°C), and ionic strength.
- Response variables : Degradation rate constants (k) derived from kinetic modeling (e.g., zero/first-order fits). Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, hydroxyzine HCl stability studies utilized similar kinetic analyses .
Q. What computational methods predict interactions of this compound in multi-component formulations?
- Molecular docking : Use software like AutoDock Vina to model binding affinities with biological targets (e.g., receptors or enzymes).
- Molecular dynamics (MD) simulations : Analyze stability in solvent systems (e.g., water/ethanol) using AMBER or GROMACS. Structural inputs (e.g., SMILES strings or InChI keys) can be derived from PubChem data for analogous compounds .
Q. How can purity be validated when certified reference standards are unavailable?
Employ orthogonal analytical techniques:
- HPLC-UV/MS : Compare retention times and fragmentation patterns with synthetic standards.
- TLC : Use silica gel plates and iodine vapor detection for preliminary purity assessment.
- Elemental analysis : Match experimental C/H/N/Cl% with theoretical values (e.g., C: 51.8%, H: 5.3%, N: 6.7%, Cl: 17.0%). Purity thresholds (>98%) for research-grade materials are established in studies on nitrobenzylamine derivatives .
Methodological Notes
- Safety : Conduct hazard analyses (e.g., reactivity of benzyl chlorides) and use fume hoods during synthesis .
- Data Validation : Cross-reference spectral libraries (e.g., PubChem, NIST) and publish raw data in supplementary materials.
- Experimental Design : Prioritize reproducibility by documenting reaction scales, solvent batches, and equipment calibration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
